5-Iodo-3,4-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

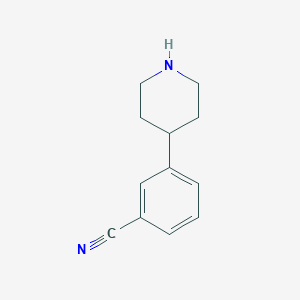

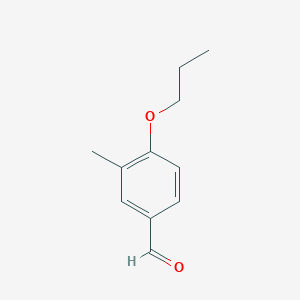

5-Iodo-3,4-dimethyl-1H-pyrazole is a derivative of the pyrazole family, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of iodine and methyl groups on the pyrazole ring can significantly influence the compound's reactivity and physical properties, making it a potential candidate for various chemical applications and studies.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine. For instance, 3,5-diaryl-1H-pyrazoles can be prepared from aryl methyl ketones via Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate . Similarly, 1H-pyrazole derivatives can be synthesized by condensation of 1,3-diketones with hydrazine in ethanol . Although the provided papers do not directly describe the synthesis of 5-Iodo-3,4-dimethyl-1H-pyrazole, these methods could potentially be adapted for its synthesis by incorporating appropriate iodinated and methylated precursors.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of a pyrazoline compound with an iodophenyl group was confirmed by X-ray diffraction, which revealed a monoclinic system with specific space group and unit cell parameters . These techniques could be employed to determine the precise molecular structure of 5-Iodo-3,4-dimethyl-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, pyrazole ligands containing aminoalkyl groups can react with rhodium complexes to form water-soluble pyrazolate rhodium(I) complexes . Additionally, pyrazole derivatives can undergo [3 + 2] cycloaddition reactions to form tetrazoles . The iodine atom in 5-Iodo-3,4-dimethyl-1H-pyrazole could potentially facilitate further functionalization through reactions such as Suzuki coupling or electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. For example, the introduction of iodine and methyl groups can affect the compound's solubility, melting point, and stability. The crystal packing of a pyrazoline derivative was found to be dominated by weak C–H···π interactions, which could also be relevant for 5-Iodo-3,4-dimethyl-1H-pyrazole . The presence of iodine could also impact the compound's NMR characteristics, as seen in the highly shielded C-4 atom in 4-iodo congeners . These properties are crucial for understanding the behavior of the compound in different environments and for its potential applications.

Aplicaciones Científicas De Investigación

Molecular Interactions of Pyrazine-based Compounds

Pyrazine-based compounds, closely related to pyrazoles, are significant in medicinal chemistry due to their unique combination of properties from heteroatoms and aromatic moieties. They exhibit crucial binding interactions with protein targets, often involving hydrogen bonds, π-interactions, and coordination to metal ions. This emphasizes the potential of pyrazine (and by extension, pyrazole) compounds in drug development and protein interaction studies (Juhás & Zítko, 2020).

Molecular Docking Simulation for Anticancer Drug Candidates

The use of molecular docking simulations in the search for new anticancer drug candidates, including pyrazoline-based compounds, highlights the potential of pyrazole derivatives in cancer treatment. Specific compounds have been ranked based on their EGFR inhibitory potential, underscoring the importance of pyrazole derivatives in the development of novel anticancer agents (Hidayat et al., 2022).

Safety And Hazards

The safety data sheet for a related compound, 3,5-Dimethyl-4-iodo-1H-pyrazole, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation. It is classified as having acute oral toxicity, and it may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Pyrazoles, including 5-Iodo-3,4-dimethyl-1H-pyrazole, are an important class of compounds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research may focus on exploring new synthetic strategies and biological activities associated with pyrazole derivatives .

Propiedades

IUPAC Name |

3-iodo-4,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-3-4(2)7-8-5(3)6/h1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBDMKCJKPUJPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3,4-dimethyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)

![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)

![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)